2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
CAS No.: 1998215-83-0
Cat. No.: VC6399145
Molecular Formula: C11H16ClNS
Molecular Weight: 229.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1998215-83-0 |
---|---|
Molecular Formula | C11H16ClNS |
Molecular Weight | 229.77 |
IUPAC Name | 2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H |
Standard InChI Key | ZADRPOCZVUWDGS-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC=C1C2CCCN2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—linked to a 2-(methylthio)phenyl group. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling. Key structural identifiers include:
The methylthio (-SMe) group at the phenyl ring’s ortho position introduces steric and electronic effects, influencing reactivity in subsequent syntheses.
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.77 g/mol |
CAS Number | 1998215-83-0 |
Hazard Statements | H302, H315, H319, H335 |
Precautionary Measures | P261, P305+P351+P338 |
The compound’s GHS classification underscores moderate toxicity risks, necessitating precautions against ingestion, skin/eye contact, and inhalation .
Synthesis and Production Pathways
Synthetic Routes
The synthesis typically involves:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
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Phenyl Group Functionalization: Introduction of the methylthio moiety via nucleophilic aromatic substitution or coupling reactions.
A hypothetical route may employ 2-bromophenyl methyl sulfide reacting with pyrrolidine under palladium catalysis, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Key Raw Materials
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Pyrrolidine: Serves as the nitrogen-containing backbone.
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2-(Methylthio)phenylboronic Acid: Facilitates Suzuki-Miyaura coupling for aryl group introduction.
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Hydrochloric Acid: Used for salt formation.
Applications in Organic Synthesis and Pharmacology
Intermediate in Drug Discovery
The compound’s structure allows derivatization at multiple sites:
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Pyrrolidine Nitrogen: Alkylation or acylation to modulate bioactivity.
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Methylthio Group: Oxidation to sulfoxide or sulfone for enhanced electrophilicity.
Biological Activity
Pyrrolidine derivatives exhibit diverse pharmacological profiles, including:
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Neurotransmitter Modulation: Potential affinity for dopamine or serotonin receptors.
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Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes.
Risk Category | Description |
---|---|
Acute Toxicity (H302) | Harmful if swallowed |
Skin Irritation (H315) | Causes mild skin irritation |
Eye Damage (H319) | Induces serious eye irritation |
Respiratory Irritation (H335) | May cause respiratory discomfort |
Supplier | Packaging | Price (USD) | Purity |
---|---|---|---|
Crysdot | 100 mg | $99 | 97% |
Chemenu | 1 g | $365 | 97% |
Alichem | 1 g | $401.70 | 97% |
Pricing reflects scale economies, with larger quantities (e.g., 1g) costing proportionally less per milligram .
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